Tavilermide

描述

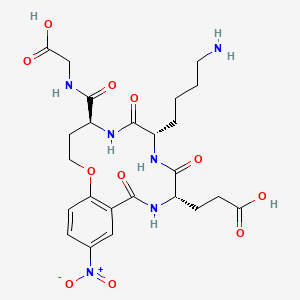

Structure

3D Structure

属性

IUPAC Name |

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJXNXPFYJIACK-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180937 | |

| Record name | D-3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263251-78-1 | |

| Record name | Tavilermide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAVILERMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Tavilermide Action

Cellular Responses to Tavilermide Activation in Ocular Tissues

Stimulation of Mucin Production in Conjunctival Cells

This compound has been demonstrated to stimulate the production of protein glycoconjugates, specifically mucins, in conjunctival cells. mimetogen.com Mucins are a vital component of the tear film's mucus layer, which is essential for lubricating and protecting the ocular surface and maintaining tear film stability. mimetogen.com Preclinical research studies have shown that this compound, also known as MIM-D3, increases the concentration of mucin in tear fluids in animal models of dry eye, leading to a significant decrease in ocular surface damage. mimetogen.com

The mechanism by which this compound enhances mucin production is linked to its role as an NGF mimetic. NGF itself stimulates conjunctival mucin secretion, thereby contributing to the stabilization of the tear film. mimetogen.com this compound's ability to induce mucin production is considered a key differentiator from other therapies, as it addresses a fundamental component of tear film quality upstream of inflammatory processes. crstoday.comcrstoday.com Studies in a rat model of dry eye disease (DED) have further supported this compound's efficacy in stimulating mucin production. nih.gov This effect is mediated through the activation of TrkA receptors, which facilitates the secretion of mucin from conjunctival goblet cells. medscape.com Furthermore, NGF has been shown to increase Muc5ac mRNA production and induce mucin secretion, as well as stimulate the differentiation of conjunctival epithelial cells into goblet cells. mdpi.com

Table 1: Impact of this compound on Mucin Production

| Study Type | Model/Cells | Key Finding | Citation |

| Preclinical Research | Conjunctival cells (animal tear fluids) | Stimulates production of protein glycoconjugates (mucins) | mimetogen.com |

| Animal Model (Dry Eye) | Tear fluids | Increased mucin concentration, significantly decreased ocular surface damage | mimetogen.com |

| Preclinical Study | Rat model of DED | Stimulated mucin production | nih.gov |

| Cellular Mechanism | Conjunctival goblet cells | Facilitates secretion of mucin | medscape.com |

Promotion of Corneal Epithelial Cell Survival and Health

Nerve Growth Factor (NGF), which this compound mimics, is a vital protein that supports the growth, maintenance, and survival of neurons, and also contributes to the health and growth of various cells and tissues in the eye, including the corneal epithelium. mimetogen.compatsnap.com NGF has been shown to improve corneal healing and can reduce ocular surface damage. mimetogen.com Its beneficial role in corneal wound healing, including the promotion of corneal ulcer healing, is attributed to its capacity to increase the proliferation of corneal epithelial cells. nih.gov Moreover, NGF is upregulated in corneal epithelial cells when they are subjected to chronic hyperosmolar stress, and it can help to reduce cell apoptosis. mdpi.com this compound, as a cyclic peptidomimetic of NGF, contributes to the maintenance of the corneal epithelium. crstoday.comcrstoday.comophthalmologymanagement.com

Table 2: this compound's Influence on Corneal Epithelial Cells

| Mechanism/Effect | Cellular Outcome | Related Factor | Citation |

| TrkA receptor activation | Increased cell survival, reduced apoptosis, enhanced cellular repair | NGF mimetic | patsnap.com |

| Mimicking NGF actions | Improves corneal healing, reduces ocular surface damage | NGF | mimetogen.com |

| Increased proliferation | Promotes healing of corneal ulcers | NGF | nih.gov |

| Maintenance of corneal epithelium | Overall health and integrity | NGF | crstoday.comcrstoday.comophthalmologymanagement.com |

| Reduced apoptosis under stress | Protection against hyperosmolar stress | NGF | mdpi.com |

Support for Corneal Nerve Regeneration and Re-innervation

Corneal nerves are essential for maintaining corneal health, tear film regulation, and sensory perception. Damage to these nerves can lead to conditions like neurotrophic keratitis and exacerbate dry eye disease. This compound has been shown to support the regeneration and re-innervation of corneal nerves. patsnap.com As an NGF mimetic, this compound's actions align with those of NGF, which is critical for the survival and differentiation of neurons and for improving the sensory response of the lacrimal functional unit (LFU). mimetogen.com

This compound promotes the regeneration of the corneal sub-basal plexus, a dense network of nerves located beneath the corneal epithelium. ophthalmology360.com NGF is a naturally occurring protein within the eye that is responsible for the maintenance of corneal nerves. crstoday.comcrstoday.comophthalmologymanagement.com Studies have indicated that the administration of NGF can accelerate corneal healing, potentially by promoting the differentiation of limbal progenitor stem cells to maintain corneal epithelial cells and regenerate nerves. mdpi.com Clinical observations with recombinant human NGF (cenegermin), which also acts on TrkA receptors, have demonstrated increases in corneal sensitivity and subbasal nerve density, interpreted as signs of corneal re-innervation. mdpi.comresearchgate.net The process of corneal re-innervation can vary depending on the specific treatment applied. mdpi.com Notably, NGF has been shown to stimulate corneal epithelium proliferation and promote subbasal nerve plexus regeneration. mdpi.com

Table 3: this compound's Role in Corneal Nerve Regeneration

| Mechanism/Effect | Outcome on Nerves | Related Factor | Citation |

| NGF mimetic activity | Supports regeneration of corneal nerves | NGF | patsnap.com |

| Promotion of sub-basal plexus regeneration | Improved nerve density and function | NGF mimetic | ophthalmology360.commdpi.com |

| Maintenance of corneal nerves | Overall nerve health | NGF | crstoday.comcrstoday.comophthalmologymanagement.com |

| Acceleration of corneal healing | Potential for nerve regeneration | NGF | mdpi.com |

| Increased corneal sensitivity and nerve density | Signs of re-innervation | NGF (Cenegermin) | mdpi.comresearchgate.net |

Preclinical Research and Biological Efficacy of Tavilermide

In Vitro Studies on Ocular Surface Cells

Preclinical in vitro research has explored Tavilermide's effects on key cellular functions critical for ocular surface health, including glycoconjugate secretion and corneal epithelial cell viability and proliferation.

Assessment of Glycoconjugate Secretion

This compound (MIM-D3) has demonstrated a significant ability to stimulate glycoconjugate (mucin) secretion in conjunctival cells. Studies conducted on primary rat conjunctival cell cultures showed that increasing concentrations of MIM-D3 led to an increase in glycoconjugate secretion. wikipedia.org This effect is consistent with the known role of nerve growth factor (NGF), which also stimulates mucin production in human conjunctival cells. stjohnslabs.comlipidmaps.org This mechanism is crucial as mucins are vital components of the tear film, contributing to its quality and stability.

Table 1: Summary of this compound's Impact on Glycoconjugate Secretion (In Vitro)

| Study Type | Cell Type | Observed Effect on Glycoconjugate Secretion | Reference |

| In Vitro Culture | Primary rat conjunctival cells | Stimulated secretion with increasing concentrations | wikipedia.org |

| Mechanistic/Comparative | Conjunctival cells | Mimics NGF in stimulating glycoprotein/mucin production | uniprot.orglipidmaps.orggenecards.org |

Evaluation of Corneal Epithelial Cell Viability and Proliferation

In vitro assessments of this compound's impact on corneal epithelial cells have indicated a favorable profile regarding cell health. Specifically, studies using primary corneal epithelial cells did not observe any toxicity when exposed to this compound. genecards.org Furthermore, this compound was shown to increase the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), leading to activation in vitro. lipidmaps.org This suggests a potential role in cellular signaling pathways that can influence cell function and survival, without inducing adverse effects on viability. genecards.org

Table 2: Summary of this compound's Impact on Corneal Epithelial Cells (In Vitro)

| Study Type | Cell Type | Observed Effect on Cell Viability/Proliferation | Reference |

| In Vitro Toxicity | Primary corneal epithelial cells | No observed toxicity | genecards.org |

| In Vitro Signaling | Undisclosed (cellular) | Increased phosphorylation and activation of MAPK | lipidmaps.org |

Animal Models of Ocular Surface Disease

The biological efficacy of this compound has been further validated in various animal models of ocular surface disease, primarily focusing on dry eye disease (DED).

Efficacy in Dry Eye Disease Models (e.g., Rat Models)

This compound (MIM-D3) has been extensively evaluated in animal models of DED, including rat models where tear deficiency was induced by scopolamine (B1681570) treatment, and mouse models subjected to desiccating stress. wikipedia.orgstjohnslabs.comlipidmaps.orggenecards.org These models are designed to mimic key aspects of human DED, such as reduced tear production and ocular surface damage. stjohnslabs.com

Impact on Ocular Surface Damage and Inflammation Markers

In these animal models, this compound demonstrated significant therapeutic effects on ocular surface integrity and inflammatory markers. It was efficacious in decreasing corneal staining scores when compared to vehicle-treated controls. stjohnslabs.comlipidmaps.orggenecards.org For instance, topical treatment with 1% this compound led to a reduction in corneal staining in scopolamine-induced dry eye rats. stjohnslabs.com Beyond reducing visible damage, this compound also prevented desiccation-induced corneal barrier disruption. genecards.org

Furthermore, this compound was shown to promote mucin production and increase conjunctival goblet cell density in rat models of DED. uniprot.orglipidmaps.orggenecards.org Goblet cells are crucial for secreting gel-forming mucins that contribute to the tear film's stability and protective barrier. The compound also led to the upregulation of anti-inflammatory genes, specifically Ptger4 and Tnfaip3, with this upregulation confirmed at the protein expression level. genecards.org This suggests that this compound may exert its beneficial effects, in part, by modulating inflammatory pathways on the ocular surface. genecards.org

Table 3: Impact of this compound on Ocular Surface Damage and Inflammation Markers (Animal Models)

| Parameter | Observed Effect of this compound Treatment (vs. Vehicle) | Statistical Significance | Reference |

| Corneal Staining Scores | Decreased | Efficacious/Significant Improvement | stjohnslabs.comlipidmaps.orggenecards.org |

| Corneal Barrier Disruption | Prevented | Implied significant | genecards.org |

| Conjunctival Goblet Cell Density | Increased / Stimulated mucin production | Significant | uniprot.orglipidmaps.orggenecards.org |

| Anti-inflammatory Genes (Ptger4, Tnfaip3) | Upregulation | Confirmed | genecards.org |

Changes in Tear Film Composition and Stability

Table 4: Impact of this compound on Tear Film Composition and Stability (Animal Models)

| Parameter | Observed Effect of this compound Treatment (vs. Vehicle) | Reference |

| Glycoprotein Secretion | Promoted | genecards.org |

| Mucin Concentration in Tear Fluids | Increased | uniprot.org |

| Tear Glycoconjugate Levels | Increased | wikipedia.orgstjohnslabs.com |

| Tear Quality | Improved |

Clinical Research and Therapeutic Advancement of Tavilermide

Phase 2 Clinical Trial Outcomes for Dry Eye Disease

A Phase 2 clinical trial (MIM-724) investigated the efficacy of tavilermide ophthalmic solutions in patients with dry eye disease mimetogen.comclinicaltrials.govpatsnap.comnih.gov. This prospective, two-center, randomized, double-masked, placebo-controlled study enrolled a total of 150 subjects patsnap.comnih.gov. Participants were randomized in a 1:1:1 ratio to receive either 1% this compound ophthalmic solution, 5% this compound ophthalmic solution, or a placebo (vehicle) patsnap.comnih.gov. The study medication was administered topically in both eyes, twice daily, for a duration of 28 days mimetogen.compatsnap.comnih.gov.

Evaluation of Efficacy Endpoints in Controlled Adverse Environments

A key aspect of the Phase 2 study design involved the use of a Controlled Adverse Environment (CAE®) model mimetogen.comclinicaltrials.govnih.gov. This model was utilized both for screening eligible subjects and for evaluating efficacy endpoints mimetogen.comreviewofcontactlenses.comclinicaltrials.govnih.gov. Key eligibility criteria included moderate signs and symptoms of dry eye, along with a demonstrated exacerbation in corneal fluorescein (B123965) staining and ocular discomfort after exposure to the CAE mimetogen.compatsnap.comnih.gov. The CAE provides a standardized method to assess a drug's protective effects against ocular surface stress nih.gov.

The pre-specified primary outcome measures for the Phase 2 trial were fluorescein corneal staining post-CAE at day 28 and daily worst symptom scores over 28 days nih.govresearchgate.net. While the pre-specified primary endpoints were not met for the entire cohort, the study demonstrated improvements in ocular surface staining and patient-reported symptoms clinicaltrials.govnih.govresearchgate.net.

Assessment of Ocular Symptom Improvement and Safety Profiles

Despite not meeting the pre-specified primary efficacy endpoints across the entire study population, the Phase 2 trial showed significant improvements in several secondary and exploratory endpoints mimetogen.comclinicaltrials.gov. Specifically, the 1% this compound group demonstrated significant improvements (p < 0.05) in fluorescein corneal staining at day 28 when assessed as the change from pre-CAE to post-CAE nih.govresearchgate.net. Following CAE exposure, patients in the 1% this compound group also exhibited significant improvements (p < 0.05) in inferior fluorescein and lissamine green staining after 14 and 28 days compared to placebo nih.govresearchgate.net.

For symptoms, patients in the 5% this compound group reported significantly lower daily diary scores for ocular dryness (P < 0.05) compared to placebo patsnap.comnih.govresearchgate.net. Furthermore, in a subgroup analysis of patients defined by higher symptom scores during the run-in period, significant treatment effects (P < 0.05) were observed for diary symptoms for both 1% and 5% this compound doses patsnap.comnih.govresearchgate.net. These findings indicated that this compound provided protection against the effects of a CAE challenge on dry eye signs and reduced patient-reported symptoms patsnap.comnih.govresearchgate.net.

Table 1: Summary of Key Efficacy Findings in Phase 2 Clinical Trial (MIM-724)

| Endpoint Category | This compound Concentration | Key Findings (vs. Placebo) | Citation |

| Signs | Fluorescein Corneal Staining (Post-CAE, Day 28) | 1% this compound: Significant improvement (p < 0.05) in change from pre-CAE to post-CAE. | nih.govresearchgate.net |

| Inferior Fluorescein and Lissamine Green Staining (Days 14 & 28, Post-CAE) | 1% this compound: Significant improvements (p < 0.05). | nih.govresearchgate.net | |

| Symptoms | Ocular Dryness (Daily Diary Scores) | 5% this compound: Significantly lower scores (p < 0.05). | patsnap.comnih.govresearchgate.net |

| Diary Symptoms (Subgroup with higher baseline scores) | Both 1% and 5% this compound: Significant treatment effects (p < 0.05). | patsnap.comnih.govresearchgate.net |

Phase 3 Clinical Trials in Dry Eye Disease

Following the Phase 2 studies, this compound advanced into Phase 3 clinical trials for dry eye disease mimetogen.comwikipedia.orgfinancialpost.commimetogen.comaao.org. Mimetogen Pharmaceuticals, in collaboration with Bausch + Lomb and Allergan, completed three Phase 3 studies involving 1% this compound, and later a Phase 3 environmental study evaluating 5% this compound mimetogen.com. The MIM-728 trial, a notable Phase 3 study, completed enrollment of 600 patients financialpost.commimetogen.com.

Study Designs and Methodologies in Multi-Center Trials

The Phase 3 clinical development program for this compound in DED has involved multi-center trials mimetogen.comwikipedia.orgfinancialpost.commimetogen.comaao.org. These studies are designed to rigorously assess the efficacy of this compound ophthalmic solutions mimetogen.comfinancialpost.comclinicaltrials.govmimetogen.com.

The Phase 3 trials for this compound, including MIM-728, have employed randomized, double-masked, vehicle-controlled, parallel-group study designs financialpost.comclinicaltrials.govmimetogen.comclinicaltrials.gov. In these studies, subjects are randomized to receive either 1% this compound ophthalmic solution, 5% this compound ophthalmic solution, or a placebo ophthalmic solution (vehicle) financialpost.comclinicaltrials.govmimetogen.comclinicaltrials.govcenterwatch.com. The double-masked nature ensures that neither the participants nor the investigators involved in the assessment are aware of the assigned treatment, minimizing bias financialpost.comclinicaltrials.govmimetogen.comclinicaltrials.gov. The duration of the Phase 3 studies has varied, with some being 10 weeks and others, like MIM-728, having a 12-week treatment period financialpost.comclinicaltrials.govmimetogen.com.

Table 2: Overview of Phase 3 Study Designs for this compound

| Study Characteristic | Description | Citation |

| Design | Multi-center, randomized, double-masked, vehicle-controlled, parallel-group clinical studies. | financialpost.comclinicaltrials.govmimetogen.comclinicaltrials.gov |

| Treatment Arms | 1% this compound Ophthalmic Solution, 5% this compound Ophthalmic Solution, Placebo Ophthalmic Solution (Vehicle). | financialpost.comclinicaltrials.govmimetogen.comclinicaltrials.govcenterwatch.com |

| Duration | Approximately 10-12 weeks of treatment period. | financialpost.comclinicaltrials.govmimetogen.com |

| Randomization | Subjects are randomized using block randomization to maintain balance across treatment groups. | clinicaltrials.govclinicaltrials.gov |

Patient selection for the Phase 3 trials is critical to ensure a relevant study population financialpost.comclinicaltrials.govmimetogen.comcenterwatch.comnih.gov. Subjects who meet initial screening and inclusion/exclusion criteria typically undergo a two-week run-in period with vehicle financialpost.commimetogen.comclinicaltrials.gov. Only those who continue to meet the criteria after this run-in period are eligible for randomization financialpost.commimetogen.com.

Key Inclusion Criteria generally include:

Subject-reported history of dry eye disease in both eyes for at least 6 months centerwatch.comcenterwatch.com.

History of artificial tear eye drop usage for dry eye symptoms centerwatch.comcenterwatch.com.

Specific scores on dry eye assessment scales, such as a total score of ≥40 on SANDE centerwatch.comcenterwatch.com.

Objective signs of DED, including specific measurements for Tear Film Break-Up Time (TFBUT), corneal fluorescein staining, lissamine green conjunctival staining, and Schirmer's test scores centerwatch.comcenterwatch.com.

Demonstration of exacerbation in corneal fluorescein staining and ocular discomfort after exposure to a Controlled Adverse Environment (CAE®) mimetogen.com.

Key Exclusion Criteria typically include:

Participation in a previous this compound (MIM-D3) study centerwatch.comcenterwatch.com.

Clinically significant slit lamp findings at Visit 1 centerwatch.comcenterwatch.com.

History of lacrimal duct obstruction in either eye within 12 months prior to Visit 1 clinicaltrials.govcenterwatch.comcenterwatch.com.

Uncontrolled systemic diseases centerwatch.comcenterwatch.com.

Recent ocular surgical procedures (e.g., LASIK within 12 months) or planned ocular surgery during the study period clinicaltrials.gov.

Use of contact lenses within 30 days of Visit 1 or anticipated use during the study clinicaltrials.gov.

Being currently enrolled in an investigational drug or device study or having used one within 45 days prior to Visit 1 centerwatch.comcenterwatch.com.

The MIM-728 trial, for instance, enrolled 607 patients with DED, with 257 randomized to receive 5% this compound, 97 to 1% this compound, and 253 to placebo medscape.com. Primary endpoints in this trial included change in Eye Dryness Score as measured by the visual analog scale (VAS) and change in total Corneal Fluorescein staining mimetogen.com. Results from a 5% this compound Phase 3 study (completed in 2020) demonstrated statistically significant and clinically relevant improvement in the pre-specified primary sign endpoint (corneal fluorescein staining) at 12 weeks, with onset of effect observed at 8 weeks mimetogen.com. Significant improvements for 5% this compound were also observed as early as 2 weeks for the pre-specified primary symptom endpoint (ocular dryness) in a meaningful subgroup analysis mimetogen.com.

Endpoints for Ocular Signs (e.g., Corneal Fluorescein Staining)

In clinical trials evaluating this compound for dry eye disease, objective measures of ocular signs have been crucial endpoints. A primary endpoint in the MIM-728 Phase 3 clinical trial was the change from baseline in total Corneal Fluorescein Staining (tCFS), measured using the NEI scale for grading fluorescein staining. mimetogen.commedscape.comclinicaltrials.govophthalmologymanagement.com This endpoint assesses the integrity of the corneal surface, where fluorescein dye highlights areas of epithelial damage.

In a Phase 2 study, corneal fluorescein staining was a key eligibility criterion, and significant improvements were observed for both 1% and 5% this compound concentrations. mimetogen.com Beyond corneal staining, objective assessments in clinical trials have also included improvements in tear production and conjunctival staining, indicating enhanced ocular surface health. patsnap.com Lissamine green staining was also utilized as an endpoint in a Phase 2 study to evaluate ocular surface health. nih.govresearchgate.net

Endpoints for Patient-Reported Ocular Symptoms (e.g., Ocular Dryness Scale)

Patient-reported outcomes are integral to assessing the impact of dry eye disease treatments, reflecting the subjective experience of individuals. A primary endpoint in the MIM-728 Phase 3 trial was the change from baseline in the Eye Dryness Score (EDS) as measured by the Visual Analog Scale (VAS). mimetogen.comclinicaltrials.govophthalmologymanagement.com This scale allows patients to quantify their level of dryness.

Efficacy Findings from Pivotal Clinical Studies

This compound has undergone extensive clinical evaluation, including both Phase 2 and Phase 3 trials for dry eye disease, consistently demonstrating reproducible efficacy. mimetogen.com Over 900 patients have been studied with 1% and 5% this compound ophthalmic solutions. mimetogen.com

The MIM-728 Phase 3 clinical trial, for instance, enrolled 607 patients, with 257 randomized to receive 5% this compound, 97 to 1% this compound, and 253 to placebo. medscape.com A Phase 2 study involving 150 subjects over 28 days showed significant improvements (p<0.05) for both 1% and 5% this compound in a range of key approvable signs and symptoms. mimetogen.com Additionally, three completed Phase 3 studies, each involving approximately 400 subjects treated with 1% this compound for 8 weeks, demonstrated small but statistically significant (p<0.05) treatment effects in secondary and exploratory endpoints. mimetogen.com The first Phase 3 environmental study evaluating 5% this compound, which involved approximately 500 subjects over a 12-week treatment period, was completed in 2020. ophthalmologymanagement.commimetogen.com

Statistically Significant Improvements in Ocular Surface Integrity

Pivotal clinical studies of this compound have consistently shown statistically significant improvements in ocular surface integrity. The Phase 3 study evaluating 5% this compound demonstrated a statistically significant and clinically relevant improvement in corneal fluorescein staining at 12 weeks. ophthalmologymanagement.commimetogen.com The onset of this effect was observed as early as 8 weeks. ophthalmologymanagement.commimetogen.com

In the MIM-728 trial, twice-daily treatment with 5% this compound led to an improvement in total corneal fluorescein staining (tCFS) compared to placebo, with a least-squares mean difference (LS mean) of -0.6 (P = 0.0192) across the entire cohort. medscape.com Furthermore, a Phase 2 study reported significant improvements (p<0.05) in corneal fluorescein staining for both 1% and 5% this compound. mimetogen.com General objective assessments in clinical trials have indicated improvements in tear production, corneal staining, and conjunctival staining, all contributing to enhanced ocular surface health. patsnap.com

Table 1: Key Ocular Sign Improvements in Clinical Trials

| Endpoint | This compound Concentration | Statistical Significance | Onset of Effect | Duration of Effect | Source |

| Corneal Fluorescein Staining | 5% | P = 0.0192 (LS mean -0.6) | 8 weeks | 12 weeks | medscape.comophthalmologymanagement.commimetogen.com |

| Corneal Fluorescein Staining | 1% & 5% | P < 0.05 | Not specified | Not specified | mimetogen.com |

Clinically Relevant Reduction in Dry Eye Symptoms

This compound has demonstrated clinically relevant reductions in dry eye symptoms in its pivotal clinical studies. In the Phase 3 study of 5% this compound, significant improvements in the primary symptom endpoint of ocular dryness were observed as early as 2 weeks, with sustained improvement extending to 12 weeks, particularly within a meaningful subgroup analysis. mimetogen.com

Table 2: Key Patient-Reported Symptom Improvements in Clinical Trials

| Symptom | This compound Concentration | Statistical Significance | Onset of Effect | Duration of Effect | Subgroup Analysis | Source |

| Ocular Dryness (VAS) | 5% | Significant | 2 weeks | 12 weeks | Meaningful subgroup | mimetogen.com |

| Ocular Dryness (Diary) | 5% | P = 0.034 (4.8% effect) | Not specified | 28 days | Overall | nih.gov |

| Ocular Dryness (Diary) | MIM-D3 (both doses) | 6.8% treatment effect | Not specified | Not specified | More symptomatic | nih.gov |

| Ocular Discomfort (Diary) | MIM-D3 (both doses) | 8% treatment effect | Not specified | Not specified | More symptomatic | nih.gov |

| Photophobia, Blurred Vision, Pain, Grittiness, Discomfort | 5% | Statistically significant | Not specified | Not specified | High "persistent" frequency | medscape.com |

Analysis of Onset and Duration of Treatment Effects

The analysis of clinical trial data for this compound has provided insights into the onset and duration of its therapeutic effects. In the Phase 3 study of 5% this compound, a significant onset of effect for corneal fluorescein staining was observed at 8 weeks. ophthalmologymanagement.commimetogen.com For patient-reported ocular dryness, significant improvements were noted even earlier, at 2 weeks, with these benefits continuing throughout the 12-week treatment period. mimetogen.com Similarly, in a subgroup of patients experiencing a higher baseline frequency of dry eye symptoms, improvements with 5% this compound were evident as early as 2 weeks and were sustained throughout the duration of the study. medscape.com

Subgroup Analyses and Symptom Frequency as a Discriminatory Metric

Subgroup analyses have played a critical role in understanding the efficacy of this compound, particularly in identifying patient populations that derive the most benefit. Significant improvements in the primary symptom endpoint of ocular dryness with 5% this compound were observed in a meaningful subgroup analysis. mimetogen.com

Notably, the initial assessment of the entire cohort in the MIM-728 trial did not reveal a statistically significant difference in eye dryness score improvement between this compound and placebo. However, a statistically significant difference emerged when patients with higher baseline symptom frequency scores were analyzed separately from the rest of the cohort. medscape.com This finding underscored the importance of symptom frequency as a novel and discriminatory metric for identifying symptomatic responsiveness to treatment. medscape.com In a Phase 2 study, significant treatment effects (P < 0.05) for diary symptoms were observed for both 1% and 5% MIM-D3 doses in a subgroup defined by higher symptom scores during the run-in period. nih.gov This greater efficacy in highly symptomatic patients suggests a potential separation of the therapeutic drug effect from the lubricating effect of placebo. nih.gov

Safety and Tolerability Profiles in Large Patient Populations

Clinical investigations into this compound have consistently demonstrated favorable safety and tolerability profiles across various study phases and patient cohorts. This compound ophthalmic solutions at both 1% and 5% concentrations have been evaluated in a substantial number of patients, with no significant safety concerns reported. mimetogen.com

In Phase 2 clinical trials involving 150 subjects with dry eye, both 1% and 5% this compound showed excellent safety and tolerability. mimetogen.com One specific Phase 2 trial with 1% this compound reported no adverse side effects. mcgill.ca

Further, three Phase 3 clinical studies for 1% this compound, each involving approximately 400 subjects with dry eye, consistently demonstrated excellent safety and tolerability profiles. mimetogen.com A separate Phase 3 environmental study, which included around 500 subjects with dry eye treated with 5% this compound, also confirmed excellent safety and tolerability, establishing the compound as a safe and well-tolerated ophthalmic product for DED. mimetogen.com Across these studies, this compound has been described as safe, well-tolerated, and without adverse effects such as eye irritation, stinging, or visual disturbance. prnewswire.comophthalmologymanagement.com The reproducible safety profile of this compound, a preservative-free aqueous, sterile ophthalmic solution, has been a consistent finding in its Phase 2 and Phase 3 clinical development. financialpost.com

Summary of Key Safety and Tolerability Findings in Clinical Trials

| Study Phase | This compound Concentration | Number of Subjects (Approx.) | Key Safety/Tolerability Finding | Reference |

| Phase 2 | 1%, 5% | 150 | Excellent safety and tolerability profiles | mimetogen.com |

| Phase 2 | 1% | Not specified | Absolutely no adverse side effects | mcgill.ca |

| Phase 3 | 1% | 3 x 400 (total ~1200) | Excellent safety and tolerability profiles | mimetogen.com |

| Phase 3 | 5% | 500 | Excellent safety and tolerability profiles; safe and well-tolerated ophthalmic product | mimetogen.com |

| Overall | 1%, 5% | >900 | No observed safety concerns | mimetogen.com |

Emerging Clinical Investigations beyond Dry Eye Disease

Beyond its primary focus on dry eye disease, this compound is being explored for its potential therapeutic applications in other ophthalmic conditions. The underlying mechanism of activating TrkA receptors, which this compound targets, is considered a promising approach for developing treatments for conditions affecting both the anterior and posterior segments of the eye. mimetogen.com This includes conditions such as glaucoma, retinitis pigmentosa, and age-related macular degeneration. mimetogen.com

Early Phase Clinical Studies for Glaucoma

This compound has advanced into early-phase clinical studies for the treatment of glaucoma. Specifically, the compound is currently undergoing Phase 1 clinical trials for this indication, with studies reported as ongoing. wikipedia.orgophthalmology360.com These early investigations aim to assess the safety and preliminary efficacy of this compound in glaucoma patients, building upon its established neurotrophic mimetic properties. mimetogen.com Detailed findings from these early phase glaucoma studies are anticipated as the research progresses.

Comparative and Future Research Directions for Tavilermide

Differentiation from Existing Dry Eye Disease Therapies

Tavilermide offers a distinct therapeutic approach for dry eye disease, setting it apart from many established treatments. Its differentiation lies primarily in its unique mechanism of action, which focuses on neurotrophic and neurosensory pathways rather than the inflammatory cascade typically targeted by other therapies.

Focus on Neurotrophic and Neurosensory Pathways vs. Inflammation

Unlike many existing dry eye disease therapies that primarily target T-cell mediated inflammatory processes, this compound is designed to address the underlying neurotrophic and neurosensory aspects of the condition medscape.com. As a first-in-class nerve growth factor (NGF) mimetic, this compound acts as a selective, cyclic tripeptide partial agonist of the tropomyosin-related kinase A (TrkA) receptor medscape.comophthalmologymanagement.comwikipedia.orgmimetogen.commimetogen.comfinancialpost.commimetogen.commimetogen.comresearchandmarkets.com. This activation of the TrkA receptor represents a novel mechanism for promoting ocular surface healing and improving tear quality mimetogen.commimetogen.com. Nerve growth factor (NGF) is a crucial protein that supports the growth, maintenance, and survival of neurons, and plays a vital role in the health of the corneal epithelium and the nerves innervating the cornea and conjunctiva medscape.compatsnap.com. By mimicking the actions of NGF, this compound works upstream of inflammation, providing a foundational approach to ocular surface health europeanpharmaceuticalreview.comprnewswire.com.

Table 1: Differentiation of this compound from Conventional DED Therapies

| Feature | Conventional DED Therapies (e.g., Cyclosporine, Lifitegrast) | This compound |

| Primary Target | T-cell mediated inflammation medscape.com | Neurotrophic and neurosensory pathways medscape.com |

| Mechanism of Action | Immunomodulation, anti-inflammatory effects | Nerve Growth Factor (NGF) mimetic, TrkA receptor partial agonist wikipedia.orgmimetogen.commimetogen.comresearchandmarkets.com |

| Action Point | Downstream, addressing inflammation | Upstream, promoting ocular surface healing and tear quality mimetogen.comeuropeanpharmaceuticalreview.comprnewswire.com |

| Key Effects | Reduces inflammation, suppresses immune response | Promotes cell survival, enhances mucin production, supports nerve regeneration mimetogen.compatsnap.com |

Multifactorial Mechanism of Action in Ocular Surface Homeostasis

This compound's therapeutic efficacy stems from its multifactorial mechanism of action, which contributes comprehensively to ocular surface homeostasis ophthalmologymanagement.commimetogen.comfinancialpost.comresearchandmarkets.com. By activating TrkA receptors, this compound initiates a cascade of intracellular signaling pathways that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms patsnap.com. Specifically, this compound:

Facilitates protein secretions from the conjunctival glands, which are essential for maintaining ocular surface lubrication ophthalmologymanagement.commimetogen.comfinancialpost.comresearchandmarkets.com.

Promotes the survival of corneal epithelial cells patsnap.com.

Enhances mucin production, a critical component of the tear film that stabilizes it and maintains ocular surface hydration mimetogen.compatsnap.comeuropeanpharmaceuticalreview.comprnewswire.comnih.gov.

Supports the regeneration of corneal nerves, which are vital for corneal sensitivity and reflex tearing patsnap.com.

Improves corneal healing and may reduce ocular surface damage mimetogen.com.

This broad range of effects underscores this compound's potential to address not only the symptoms but also the underlying causes of dry eye disease patsnap.com.

Table 2: Multifactorial Mechanism of Action of this compound

| Mechanism Component | Specific Action | Contribution to Ocular Surface Homeostasis |

| TrkA Receptor Activation | Initiates intracellular signaling pathways patsnap.com | Increases cell survival, reduces apoptosis, enhances cellular repair patsnap.com |

| Conjunctival Gland Secretion | Facilitates protein secretions ophthalmologymanagement.commimetogen.comfinancialpost.comresearchandmarkets.com | Maintains ocular surface lubrication ophthalmologymanagement.commimetogen.comfinancialpost.comresearchandmarkets.com |

| Corneal Epithelial Health | Promotes survival of corneal epithelial cells patsnap.com | Supports ocular surface integrity and barrier function patsnap.com |

| Mucin Production | Enhances mucin secretion mimetogen.compatsnap.comeuropeanpharmaceuticalreview.comprnewswire.comnih.gov | Stabilizes tear film, improves hydration mimetogen.compatsnap.comeuropeanpharmaceuticalreview.comprnewswire.comnih.gov |

| Corneal Nerve Regeneration | Supports regeneration of corneal nerves patsnap.com | Restores corneal sensitivity, improves reflex tearing patsnap.com |

| Corneal Healing | Improves corneal healing mimetogen.com | Reduces ocular surface damage mimetogen.com |

| Neuronal Support | Supports survival and differentiation of neurons mimetogen.com | Improves sensory response, enhances lacrimal functional unit (LFU) function mimetogen.com |

Potential for Addressing Underlying Pathologies of Ocular Surface Disease

Dry eye disease is a multifactorial condition characterized by a disruption in the normal homeostasis of the tear film, leading to ocular discomfort, visual disturbance, and potential damage to the ocular surface researchandmarkets.compatsnap.compatsnap.com. This compound's multifactorial mechanism of action positions it to address many of these underlying pathologies ophthalmologymanagement.commimetogen.comfinancialpost.com. By targeting the fundamental biology of the ocular surface and tear production, this compound aims to restore the delicate balance required for a healthy ocular environment patsnap.com. Preclinical models have demonstrated this compound's ability to improve ocular surface properties mimetogen.comnih.gov. Furthermore, its potential to improve neural function may lead to enhanced corneal sensitivity and integrity, crucial aspects often compromised in DED mimetogen.com.

Translational Research Gaps and Future Preclinical Investigations

While preclinical studies have demonstrated the efficacy of this compound, a notable gap has been observed in the clinical translation of these results mdpi.comresearchgate.net. To bridge this gap, future preclinical investigations should prioritize selecting endpoints that closely align with clinical outcomes mdpi.comresearchgate.net. There is a continuous need for compounds that offer comprehensive management of DED, effectively reducing both signs and symptoms irrespective of their underlying cause researchgate.net.

Future preclinical investigations could focus on:

Further elucidating the precise molecular pathways downstream of TrkA activation that mediate mucin secretion, corneal nerve regeneration, and epithelial cell survival.

Exploring the potential of this compound in other ophthalmic indications where neurotrophic support could be beneficial, such as glaucoma, retinitis pigmentosa, and age-related macular degeneration, given that this compound is already in Phase I clinical trials for glaucoma wikipedia.orgmimetogen.commimetogen.com.

Developing more robust and chronic preclinical models that better mimic the complex and long-term nature of human DED, addressing the challenge of modeling chronic diseases in laboratory settings nih.gov.

Long-Term Efficacy and Safety Research Considerations

For a chronic condition like dry eye disease, research into the long-term efficacy and safety of new therapies is paramount. This compound has undergone extensive clinical evaluation, with over 900 patients studied in Phase 2 and Phase 3 trials, showing no observed safety concerns and demonstrating reproducible safety and efficacy mimetogen.commimetogen.comfinancialpost.comresearchandmarkets.com.

Future research considerations for the long-term efficacy and safety of this compound include:

Sustained Efficacy: Studies should continue to evaluate the durability of improvements in both objective signs (e.g., corneal staining, tear production) and subjective symptoms (e.g., dryness, discomfort) over extended treatment periods, ideally beyond the typical 12-week or 12-month durations seen in some pivotal trials mimetogen.comresearchgate.net.

Long-Term Tolerability: While initial trials have shown good tolerability, ongoing monitoring for any potential long-term ocular or systemic effects, even rare ones, is crucial. This includes assessing comfort upon instillation and any changes in ocular surface health over years of use.

Patient Adherence: Research should investigate factors influencing long-term patient adherence to this compound treatment, as adherence is critical for managing chronic conditions effectively.

Real-World Effectiveness: Post-marketing surveillance and real-world evidence studies will be valuable in understanding this compound's performance in diverse patient populations and under varied clinical settings.

Exploration of Additional Ophthalmic Indications for Neurotrophin Mimetics

This compound (also known as MIM-D3) is a proteolytically stable, cyclic peptidomimetic that acts as a partial TrkA receptor agonist. This mechanism allows it to replicate the beneficial neurotrophic effects of NGF, such as promoting ocular surface healing, improving tear quality, enhancing mucin production, and supporting corneal nerve regeneration, without the undesirable side effects associated with direct NGF administration, such as hyperalgesia, due to its lack of binding to the p75NTR receptor. peptidesciences.comwikipedia.orgfishersci.nomims.comgeneproteins.comguidetopharmacology.orguni-freiburg.de

While its development has largely focused on dry eye disease, where it has shown promising results in Phase 3 clinical trials, the neurotrophic properties of this compound suggest potential in other ophthalmic conditions characterized by neuronal damage or impaired tissue health. wikipedia.orgfishersci.nomims.comgeneproteins.comuni-freiburg.denih.govwikipedia.orgfishersci.ptnih.govfishersci.comnewdrugapprovals.org

Comparative Research with Other Neurotrophin Mimetics in Ophthalmic ApplicationsThe field of neurotrophin mimetics extends beyond this compound, with various compounds being explored for their ability to modulate neurotrophin signaling and offer therapeutic benefits in ocular diseases. These mimetics often target specific Trk receptors (TrkA, TrkB, TrkC) or the p75NTR receptor, aiming to overcome the limitations of endogenous neurotrophins like NGF, such as poor pharmacokinetic properties, manufacturing challenges, and side effects like hyperalgesia.wikipedia.orgwikipedia.orgnih.gov

Nerve Growth Factor (NGF) and its Recombinant Forms: While NGF itself has limitations, recombinant human NGF (Cenegermin) has been approved for neurotrophic keratitis, a severe corneal disease, and is also under investigation for DED. newdrugapprovals.orgnih.gov This highlights the established role of TrkA activation in corneal health and healing.

Brain-Derived Neurotrophic Factor (BDNF) Mimetics: BDNF primarily signals through the TrkB receptor and plays a crucial role in neuronal differentiation, survival, and synaptic plasticity. nih.govplanetpeptide.comfishersci.cawikipedia.orgnih.gov Compounds like 7,8,3'-Trihydroxyflavone (7,8,3'-THF) and LM22A-4 are small-molecule TrkB agonists that have shown neuroprotective and neurogenic effects in preclinical models. wikipedia.orgfishersci.caplantaedb.com Deoxygedunin is another potent and selective TrkB agonist with neurotrophic and neuroprotective properties. wikipedia.org Brimonidine, an existing glaucoma medication, has also been shown to exert neuroprotective effects in retinal ganglion cells by up-regulating BDNF expression. wikipedia.org

Other TrkA Agonists: Beyond this compound, other TrkA agonists are being investigated for neuroprotective effects. These include small molecules like gambogic amide, MT2, and talaumidin, as well as the peptidomimetic cerebrolysin. wikipedia.orgnih.gov Some compounds, such as BNN-27, a synthetic neurosteroid, act as high-affinity agonists of both TrkA and p75NTR, demonstrating neuroprotective and neurogenic effects without the hyperalgesic actions of NGF. researchgate.net Doxycycline and carvacrol (B1668589) have also been shown to induce neuritogenesis and activate TrkA. wikipedia.org

Neurotrophin-3 (NT-3) and Neurotrophin-4/5 (NT-4/5): NT-3 primarily binds to TrkC and also to TrkB and TrkA with less affinity, while NT-4/5 binds to TrkB. nih.govnewdrugapprovals.orgmedchemexpress.com Research on mimetics specific to these receptors for ophthalmic indications is ongoing, with some neurotrophin analogs with pan-Trk activity showing promise for DED. nih.gov

The comparative landscape of neurotrophin mimetics underscores the diverse strategies being employed to harness the therapeutic benefits of neurotrophins for ocular health. This compound, with its specific TrkA agonism, represents a targeted approach that avoids certain limitations of the endogenous proteins, paving the way for its potential application in a wider range of ophthalmic conditions beyond dry eye disease.

常见问题

Q. What experimental models are most appropriate for evaluating Tavilermide's efficacy in ocular surface diseases?

- Methodological Answer: this compound's efficacy is typically assessed using a dual approach:

- In vitro models : Corneal epithelial cell cultures (e.g., human corneal epithelial cells) to measure wound healing rates, inflammatory cytokine suppression (e.g., IL-6, TNF-α), and barrier function restoration via transepithelial electrical resistance (TEER) assays .

- In vivo models : Murine dry eye models induced by scopolamine or environmental stress, with endpoints including corneal fluorescein staining, tear production (Schirmer’s test), and histopathological analysis of conjunctival goblet cells .

Table 1: Common Models and Metrics

| Model Type | Key Metrics | Validation Criteria |

|---|---|---|

| In vitro (cell) | TEER, cytokine levels, proliferation | Reproducibility across ≥3 passages |

| In vivo (murine) | Schirmer’s test, fluorescein staining | Consistency with human disease pathology |

Q. What parameters define this compound's safety profile in preclinical studies?

- Methodological Answer: Safety assessments should include:

- Acute toxicity : Dose-ranging studies in rodents (LD50, observed adverse effects).

- Chronic toxicity : 28-day repeated-dose studies evaluating ocular irritation (Draize test), systemic absorption (plasma concentration via LC-MS), and histopathology of ocular tissues .

- Off-target effects : Screening for muscarinic receptor interactions (M3 receptor binding assays) and systemic immune responses (e.g., cytokine panels) .

Q. How should researchers standardize dosing protocols for this compound in animal models?

- Methodological Answer:

- Dose calculation : Use allometric scaling from human equivalent doses (HED) based on body surface area.

- Administration route : Topical application (e.g., eye drops) with controlled volume (e.g., 5 µL/eye in mice) to avoid spillage .

- Temporal consistency : Fixed intervals (e.g., twice daily) aligned with circadian rhythms to minimize variability .

Advanced Research Questions

Q. How can contradictions in this compound's pharmacokinetic (PK) data across preclinical studies be resolved?

- Methodological Answer: Contradictions often arise from assay variability or model-specific factors. Address this by:

- Meta-analysis : Pool PK data (e.g., C~max~, AUC) from multiple studies using random-effects models to identify outliers .

- Sensitivity analysis : Test the impact of variables like administration technique (e.g., anesthesia altering tear production) or analytical methods (e.g., ELISA vs. mass spectrometry) .

- Cross-lab validation : Collaborate with independent labs to replicate results under standardized protocols .

Q. What strategies optimize biomarker identification for this compound's therapeutic efficacy in heterogeneous patient populations?

- Methodological Answer:

- Multi-omic integration : Combine transcriptomic data (RNA-seq of corneal epithelium) with proteomic profiles (tear fluid LC-MS) to identify conserved pathways (e.g., NF-κB suppression) .

- Machine learning : Train classifiers on patient stratification using baseline cytokine levels (e.g., IL-1β, IL-8) and clinical endpoints (e.g., OSDI scores) .

- Longitudinal sampling : Collect tear samples at multiple timepoints to distinguish transient effects from sustained responses .

Q. How should researchers design longitudinal studies to assess this compound's long-term safety in chronic ocular inflammation?

- Methodological Answer:

- Endpoint selection : Primary endpoints (e.g., corneal neovascularization incidence) and secondary endpoints (e.g., conjunctival fibrosis via OCT imaging) must align with ICH S1B guidelines .

- Dropout mitigation : Implement frequent follow-ups (monthly) and patient incentives (e.g., telehealth check-ins) to retain ≥80% cohort retention over 12 months .

- Adjudication committee : Blind independent reviewers to classify adverse events (AEs) as drug-related or incidental .

Methodological Framework for this compound Research

- Data Reporting : Follow STROBE guidelines for observational studies, including detailed descriptions of inclusion/exclusion criteria, randomization, and blinding protocols .

- Ethical Compliance : Obtain IRB approval for human studies and adhere to ARVO Statement for the Use of Animals in Ophthalmic Research .

- Conflict Resolution : Use GRADE criteria to evaluate evidence quality and address biases in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。